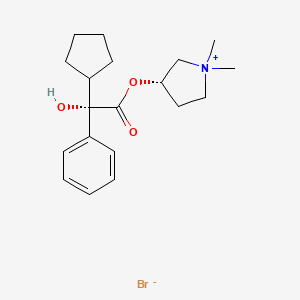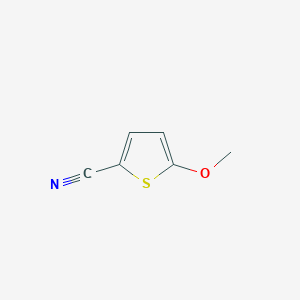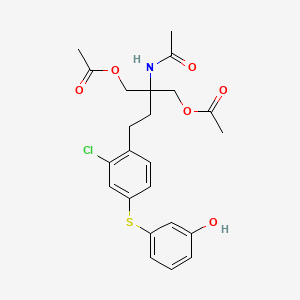
(E)-4-(Cinnamyloxy)benzaldehyde
概要
説明
Benzaldehyde, also referred to as benzenecarbonal, is a compound with a significant place in the field of organic chemistry. Its chemical formula is C7H6O, illustrating its composition of seven carbon atoms, six hydrogen atoms, and one oxygen atom .
Synthesis Analysis
Benzaldehyde can be synthesized from the reaction of benzaldehyde and acetaldehyde in aqueous sodium hydroxide, with benzene as the catalyst . Another method involves Claisen–Schmidt (CS) condensation between acetone and benzaldehyde with NaOH as the catalyst .Molecular Structure Analysis
Benzaldehyde possesses an aromatic ring, also known as a benzene ring, attached to a formyl group, making it an aromatic aldehyde .Chemical Reactions Analysis
Benzaldehyde exhibits typical aldehyde reactivity. It can undergo a variety of reactions, including nucleophilic addition and oxidation . It can also undergo Claisen–Schmidt (CS) condensation with acetone in the presence of NaOH .Physical And Chemical Properties Analysis
Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol. Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C. As for its density, it weighs around 1.044 g/mL. Importantly, benzaldehyde is only slightly soluble in water but is more readily soluble in organic solvents .科学的研究の応用
Pharmaceutical Applications
(E)-4-(Cinnamyloxy)benzaldehyde: may be utilized in the pharmaceutical industry due to its structural similarity to benzaldehyde derivatives, which are known for their medicinal properties. Benzaldehyde itself is used in the synthesis of various pharmaceuticals, including cinnamic acid and benzoic acid, which are intermediates in the production of drugs . The compound’s potential antibacterial and antifungal properties could make it a candidate for further research in developing new medications or preservatives.
Organic Synthesis
In organic chemistry, (E)-4-(Cinnamyloxy)benzaldehyde could serve as a precursor or intermediate in the synthesis of complex organic molecules. Its aldehyde group is reactive and can undergo various chemical reactions, such as nucleophilic addition or condensation, to form new bonds and structures. This reactivity could be harnessed in the synthesis of new organic compounds, potentially leading to the development of novel materials or chemicals .
Material Science
The potential applications of (E)-4-(Cinnamyloxy)benzaldehyde in material science stem from its organic framework, which could be incorporated into polymers or coatings. Its aromatic structure might contribute to the thermal stability and rigidity of materials. Additionally, its potential fungicidal properties could be beneficial in creating materials that resist microbial growth, which is particularly useful in medical devices or implants .
Analytical Chemistry
In analytical chemistry, derivatives of benzaldehyde, like (E)-4-(Cinnamyloxy)benzaldehyde , could be used as standards or reagents in chromatographic methods. Their distinct chemical properties allow them to be separated and identified in complex mixtures, aiding in the qualitative and quantitative analysis of substances. They could also be used to develop new analytical techniques or improve existing ones .
Agriculture
(E)-4-(Cinnamyloxy)benzaldehyde: could find applications in agriculture due to its structural relation to cinnamaldehyde, which is known for its fungicidal and insecticidal properties. Research into similar compounds could lead to the development of new, more effective pesticides or treatments for plant diseases, contributing to increased crop yields and sustainable farming practices .
Food Industry
In the food industry, (E)-4-(Cinnamyloxy)benzaldehyde could be explored for its flavoring potential. Compounds like cinnamaldehyde are used as flavoring agents in products such as chewing gum, ice cream, and beverages. Investigating the flavor profile of (E)-4-(Cinnamyloxy)benzaldehyde could lead to its use as a novel flavoring agent, diversifying the range of tastes available in food products .
Environmental Science
The environmental applications of (E)-4-(Cinnamyloxy)benzaldehyde could be linked to its potential role in eco-friendly synthesis methods. As the industry moves towards greener practices, compounds that can be synthesized with minimal environmental impact are increasingly valuable. This compound could be part of research into sustainable chemical processes that reduce harmful byproducts and waste .
Biotechnology
In biotechnology, (E)-4-(Cinnamyloxy)benzaldehyde could be used in enzymatic reactions or as a building block in the synthesis of biologically active molecules. Its aldehyde group offers a site for biotransformation, which could be exploited in the production of specific chiral compounds or in the modification of biomolecules for therapeutic purposes .
作用機序
Target of Action
It is known that benzaldehyde, a related compound, interacts with various enzymes and catalysts
Mode of Action
Benzaldehyde, a structurally similar compound, is known to undergo reactions such as acetalization and Claisen–Schmidt condensation . These reactions involve interactions with catalysts and result in the formation of new compounds. It’s plausible that (E)-4-(Cinnamyloxy)benzaldehyde may exhibit similar reactivity, but further studies are required to confirm this.
Biochemical Pathways
Benzaldehyde and its derivatives are known to participate in various chemical reactions and pathways . These include the acetalization of benzaldehyde and the Claisen–Schmidt condensation . The downstream effects of these pathways can vary widely, depending on the specific reactions and the context in which they occur.
Pharmacokinetics
General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological molecules, and the characteristics of the biological system in which it is present .
Result of Action
Based on the known reactions of benzaldehyde, it can be speculated that (e)-4-(cinnamyloxy)benzaldehyde might influence cellular processes through its interactions with various enzymes and catalysts .
Action Environment
The action, efficacy, and stability of (E)-4-(Cinnamyloxy)benzaldehyde are likely to be influenced by various environmental factors. For instance, factors such as pH, temperature, salinity, and the presence of other chemical species can impact the behavior of chemical compounds in biological systems . Additionally, the presence of certain enzymes or catalysts can influence the reactions that (E)-4-(Cinnamyloxy)benzaldehyde undergoes .
Safety and Hazards
While benzaldehyde is generally regarded as safe when used in small quantities, particularly in the food and fragrance industries, it can pose health risks under certain conditions . Repeated inhalation of volatilized Benzaldehyde produced ocular and nasal irritation at 500 ppm and death in rabbits at 750 ppm .
将来の方向性
特性
IUPAC Name |
4-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-13-15-8-10-16(11-9-15)18-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXWGYPOOZFWAD-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589465 | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Cinnamyloxy)benzaldehyde | |
CAS RN |
79844-40-9 | |
| Record name | Benzaldehyde, 4-[(3-phenyl-2-propenyl)oxy]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79844-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[(2E)-3-Phenylprop-2-en-1-yl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1602509.png)



![Benzo[b]thiophen-7-ylmethanol](/img/structure/B1602515.png)


![Bis[bis(trimethylsilyl)amino]germane](/img/structure/B1602518.png)




